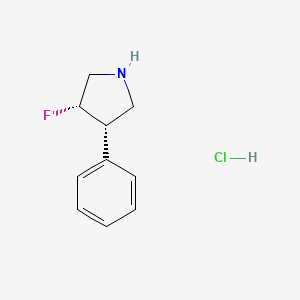

![molecular formula C18H17Cl2F3N4O3S B2950760 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide CAS No. 2061248-85-7](/img/structure/B2950760.png)

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide” is a complex organic molecule. It is characterized by the presence of a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The TFMP group is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the direct fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The intermediate 3f was then formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The optimal structure of the pyridine group was 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include direct fluorination, aromatic nuclear chlorination, and Pd-catalyzed coupling reactions . The reactions are carefully controlled to ensure the correct spatial configuration of the carbon atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. It has a molecular weight of 345.71 . It is a solid at room temperature . The compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Safety and Hazards

This compound is classified as a potential carcinogen . It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332 . Precautionary measures include avoiding inhalation, skin contact, and ingestion, and using personal protective equipment .

Zukünftige Richtungen

The future directions for the research and development of this compound and its derivatives are promising. The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Wirkmechanismus

Target of Action

A structurally similar compound, ml267, has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that our compound might also inhibit PPTases, thereby disrupting the post-translational modifications necessary for bacterial cell viability and virulence .

Biochemical Pathways

The inhibition of pptases by ml267 attenuates secondary metabolism in bacteria . This could suggest that our compound might also affect secondary metabolic pathways in bacteria, leading to thwarted bacterial growth .

Pharmacokinetics

The in vitro absorption, distribution, metabolism, and excretion, as well as the in vivo pharmacokinetic profiles of ml267, have been highlighted . This suggests that similar pharmacokinetic properties might be expected for our compound.

Result of Action

Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that our compound might also lead to a decrease in the production of certain metabolites in bacteria, thereby affecting their growth .

Action Environment

Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli . This suggests that the efficacy of our compound might be influenced by the presence of efflux pumps in the bacterial cell membrane .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2F3N4O3S/c19-13-1-3-14(4-2-13)31(29,30)27-7-5-26(6-8-27)17(28)25-11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBZUDCNASCRKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

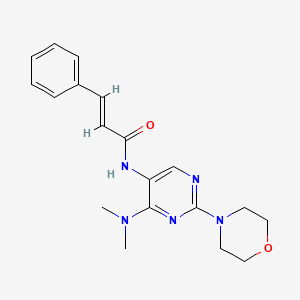

![3-chloro-4-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2950677.png)

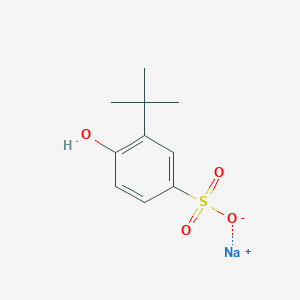

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950680.png)

![N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2950681.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide](/img/structure/B2950686.png)

![2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2950689.png)

![METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2950691.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2950693.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2950697.png)

![3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2950698.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2950699.png)

![N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950700.png)